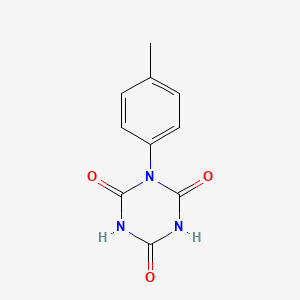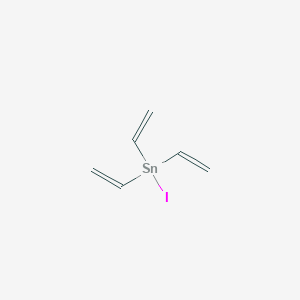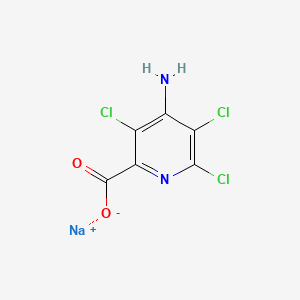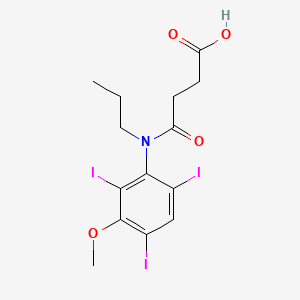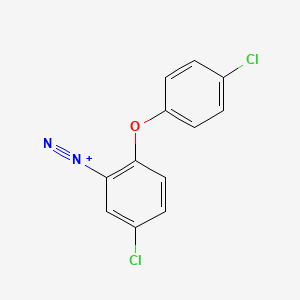
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- is a chemical compound with the molecular formula C12H7Cl2N2O and a molecular weight of 266.103 g/mol . It is a member of the diazonium compound family, which are known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring that is substituted with chlorine and chlorophenoxy groups.
Méthodes De Préparation
The synthesis of Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- typically involves the diazotization of 5-chloro-2-(4-chlorophenoxy)aniline. The process generally includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Isolation: The resulting diazonium salt is then isolated by precipitation or crystallization methods.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles (e.g., halides, hydroxides) through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles like potassium iodide or sodium hydroxide. Major products formed from these reactions include substituted benzene derivatives and azo compounds.
Applications De Recherche Scientifique
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Azo compounds derived from this diazonium salt are used as biological stains and indicators.
Medicine: Some azo compounds have pharmacological properties and are investigated for their potential therapeutic uses.
Industry: It is used in the production of pigments, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- primarily involves its diazonium group. In azo coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- can be compared with other diazonium compounds such as:
Benzenediazonium chloride: Similar in structure but lacks the chlorophenoxy group, making it less versatile in certain synthetic applications.
4-Nitrobenzenediazonium chloride: Contains a nitro group, which makes it more reactive in electrophilic substitution reactions.
2,4-Dichlorobenzenediazonium chloride: Contains two chlorine substituents, which can influence its reactivity and the types of products formed.
The uniqueness of Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- lies in its specific substitution pattern, which can lead to unique reactivity and applications in synthesis.
Propriétés
Numéro CAS |
46813-44-9 |
|---|---|
Formule moléculaire |
C12H7Cl2N2O+ |
Poids moléculaire |
266.10 g/mol |
Nom IUPAC |
5-chloro-2-(4-chlorophenoxy)benzenediazonium |
InChI |
InChI=1S/C12H7Cl2N2O/c13-8-1-4-10(5-2-8)17-12-6-3-9(14)7-11(12)16-15/h1-7H/q+1 |
Clé InChI |
ISYDNTIOEUUVFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


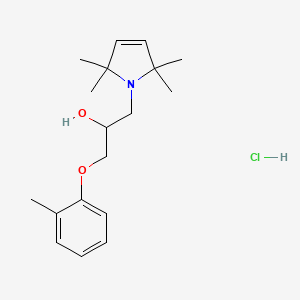
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
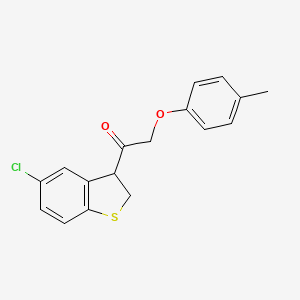


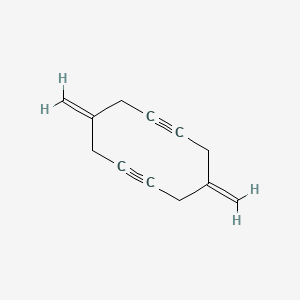
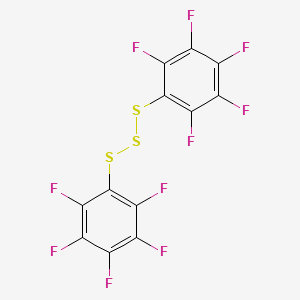
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
